molecular formula C13H11N5OS2 B2798433 N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide CAS No. 2380080-20-4

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide

Cat. No. B2798433
CAS RN: 2380080-20-4
M. Wt: 317.39
InChI Key: GMMPTXQVKIANID-UHFFFAOYSA-N
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Description

“N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide” is a compound that has been studied for its potential medicinal properties . It is known to inhibit Cytochrome bd oxidase (Cyt- bd), an attractive drug target in Mycobacterium tuberculosis . This compound is part of the thieno [3,2- d ]pyrimidin-4-amines class of compounds .


Synthesis Analysis

The synthesis of thieno [3,2- d ]pyrimidin-4-ones, which are related to the compound , typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produces the β -keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Mechanism of Action

“N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide” is known to inhibit Cytochrome bd oxidase (Cyt- bd), an attractive drug target in Mycobacterium tuberculosis . This inhibition is particularly relevant in the context of developing a drug combination targeting energy metabolism .

Future Directions

The compound “N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide” shows promise in the field of medicinal chemistry, particularly in the development of treatments for Mycobacterium tuberculosis . Future research could focus on further exploring its potential medicinal properties and optimizing its synthesis process.

properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS2/c19-13(10-5-20-7-16-10)17-8-3-18(4-8)12-11-9(1-2-21-11)14-6-15-12/h1-2,5-8H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPTXQVKIANID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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